

Selectivity profile of Fak protac B5 against other kinases

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Compound of Interest

Compound Name: *Fak protac B5*

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Selectivity Profile of FAK PROTAC B5: A Comparative Guide

This guide provides a detailed comparison of the Focal Adhesion Kinase (FAK) PROTAC degrader, B5, with other notable FAK inhibitors and PROTACs. The focus is on the selectivity profile, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and methodologies.

Introduction to FAK Targeting

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.^{[1][2]} Its overexpression and hyperactivity are linked to the progression and metastasis of various cancers.^{[1][2]} FAK's functions are mediated through both its kinase activity and its kinase-independent scaffolding roles.^{[1][2][3]} While small-molecule kinase inhibitors can block the enzymatic function of FAK, they leave the scaffolding functions intact.^{[4][5]} This limitation has spurred the development of Proteolysis Targeting Chimeras (PROTACs), which induce the degradation of the entire FAK protein, thereby abrogating both its enzymatic and scaffolding functions.^{[4][5][6]}

Fak protac B5 is a potent FAK degrader with a reported IC₅₀ value of 14.9 nM for FAK inhibition.^{[3][6]} It demonstrates strong FAK degradation activity, achieving 86.4% reduction of FAK protein at a 10 nM concentration in A549 non-small cell lung cancer cells.^{[3][6]} This guide

compares its on-target potency with alternative FAK-targeting compounds for which extensive selectivity data is available.

FAK Signaling Pathway

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix to intracellular pathways that control key cellular processes.

FAK signaling pathway and points of therapeutic intervention.

Comparative Analysis of On-Target Potency

This table summarizes the biochemical and cellular potency of **Fak protac B5** against FAK and the closely related Proline-rich tyrosine kinase 2 (Pyk2), compared to other well-characterized FAK inhibitors and PROTACs.

Compound	Type	FAK IC ₅₀ (nM)	Pyk2 IC ₅₀ (nM)	FAK Degradatio n	Cell Line
Fak protac B5	PROTAC	14.9[3][6]	N/A	DC ₅₀ <10 nM (~86% at 10 nM)[3][6]	A549
Defactinib (VS-6063)	Inhibitor	0.6[7]	0.6	N/A	-
PF-562271	Inhibitor	1.5[3][8]	14[3]	N/A	-
VS-4718	Inhibitor	1.5[8]	N/A	N/A	-
PROTAC A13	PROTAC	26.4[4][7]	N/A	DC ₅₀ <10 nM (~85% at 10 nM)[4][7]	A549
BSJ-04-175	Inhibitor	22	623[1]	N/A	-
BSJ-04-146	PROTAC	N/A	N/A	Potent degradation at 10-100 nM[1][9][10]	PATU-8988T
PROTAC-3	PROTAC	N/A	N/A	DC ₅₀ = 3.0 nM[4]	PC3

N/A: Data not publicly available.

Kinase Selectivity Profile Comparison

A key attribute of a high-quality chemical probe or drug candidate is its selectivity against other kinases. While a broad kinome-wide selectivity profile for **Fak protac B5** is not publicly available, data from other FAK-targeting compounds highlight the importance of this characterization. VS-4718, a potent FAK inhibitor, also shows activity against several other kinases.[1] In contrast, the PROTAC BSJ-04-146, derived from a more selective inhibitor, demonstrates a much cleaner off-target profile.[1][10]

The following table presents KINOMEScan data for VS-4718 and the highly selective PROTAC BSJ-04-146, reported as percent of control (% Ctrl) where a lower value indicates stronger binding.

Kinase Target	VS-4718 (% Ctrl at 1 μ M)	BSJ-04-146 (% Ctrl at 1 μ M)
FAK (PTK2)	0.3	1.1
Pyk2 (PTK2B)	1.2	35
PLK1	1.4	93
STK33	2.5	86
ULK1	5.2	96
TAOK1	5.9	94
RSK1	6.1	90
CLK1	9.4	96
WEE1	10	100
AURKA	18	100

Data sourced from Koide et al. and associated publications.[\[1\]](#)[\[9\]](#)[\[11\]](#) This comparison underscores that the selectivity of a PROTAC is heavily influenced by the specificity of its parent inhibitor warhead. BSJ-04-146 shows remarkable selectivity for FAK, with minimal interaction with other kinases at the tested concentration, making it a superior tool for specifically interrogating FAK biology compared to less selective compounds.[\[1\]](#)[\[10\]](#)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for the key assays used to characterize FAK inhibitors and PROTACs.

Kinase Inhibition Assay (HTRF® KinEASE™-TK)

This protocol is adapted from methodologies used to assess the biochemical inhibitory activity of FAK-targeting compounds like PROTAC A13.[\[4\]](#)

Objective: To determine the IC₅₀ value of a compound against FAK kinase.

Materials:

- Recombinant FAK enzyme (e.g., from Carina Biosciences)
- HTRF® KinEASE™-TK kit (Cisbio)
- TK Substrate-biotin
- ATP
- Kinase reaction buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[\[12\]](#)
- Test compounds (serially diluted)
- 384-well low-volume plates

Procedure:

- Prepare serial dilutions of the test compound (e.g., **Fak protac B5**) in DMSO and then in kinase reaction buffer.
- Add 4 μL of the diluted compound to the wells of a 384-well plate.
- Add 8 μL of a master mix containing FAK enzyme and TK Substrate-biotin in kinase reaction buffer to each well.
- Initiate the kinase reaction by adding 8 μL of ATP solution.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding Streptavidin-XL665 and TK Antibody-Cryptate according to the kit manufacturer's instructions.

- Incubate for 60 minutes at room temperature to allow for signal development.
- Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
- Calculate the HTRF ratio and plot the results against compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Cellular FAK Degradation Assay (Western Blot)

This protocol describes the standard method to quantify the degradation of a target protein following PROTAC treatment.

Objective: To determine the extent and concentration-dependence of FAK protein degradation induced by a PROTAC.

Materials:

- A549 cells (or other relevant cell line)
- Cell culture medium and reagents
- Test PROTAC (e.g., **Fak protac B5**)
- Proteasome inhibitor (e.g., Carfilzomib or MG-132) as a control
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis equipment
- Western blot transfer system
- Primary antibodies: anti-FAK, anti- β -actin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Seed A549 cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with increasing concentrations of **Fak protac B5** (e.g., 1 nM to 1000 nM) for a defined period (e.g., 4, 8, or 24 hours).
- For mechanism validation, pre-treat a set of cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.
- After treatment, wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.
- Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
- Normalize protein amounts for all samples, mix with Laemmli buffer, and denature by heating.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against FAK and β -actin overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities using densitometry software. Normalize the FAK signal to the β -actin signal and express the results as a percentage of the vehicle-treated control.

Workflow for Western Blot based protein degradation assay.

Conclusion

Fak protac B5 is a highly potent degrader of Focal Adhesion Kinase, demonstrating superior or comparable on-target activity to other published FAK PROTACs like A13. The principle of targeted protein degradation offers a significant advantage over traditional inhibition by

eliminating both the kinase and scaffolding functions of FAK, potentially leading to more robust biological responses.

However, the comprehensive selectivity profile of a PROTAC is a critical determinant of its utility as a chemical probe and its potential as a therapeutic. As demonstrated by the comparison between VS-4718-based PROTACs and the highly selective BSJ-04-146, the specificity of the inhibitor warhead is paramount. While **Fak protac B5** shows excellent on-target potency, a full kinome-wide assessment would be necessary to fully characterize its off-target profile and confirm its specificity. For researchers studying FAK-dependent processes, selecting a degrader with a well-documented and narrow selectivity profile, such as BSJ-04-146, is advisable to ensure that observed phenotypes are attributable to the loss of FAK and not confounding off-target effects.

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